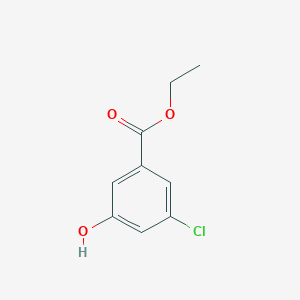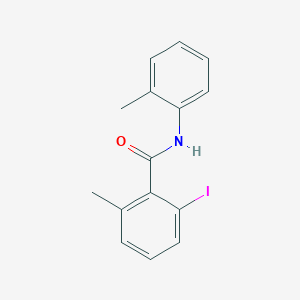
Ethyl 3-chloro-5-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-hydroxybenzoate (ECHB) is a chlorinated phenol derivative that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 126-128 °C and a boiling point of 230-232 °C. ECHB has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and has recently been studied for its potential therapeutic applications.
Scientific Research Applications
Ethyl 3-chloro-5-hydroxybenzoate has been studied for its potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammation. It has also been studied for its potential use as an antioxidant and its ability to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential use as a preservative, as well as for its potential use in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
Ethyl 3-chloro-5-hydroxybenzoate has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX, this compound can reduce inflammation and pain. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are hormones that play a role in inflammation and allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain bacteria. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Furthermore, this compound has been shown to inhibit the production of hormones involved in inflammation and allergic reactions.
Advantages and Limitations for Lab Experiments
Ethyl 3-chloro-5-hydroxybenzoate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively low boiling point, which can make it difficult to use in experiments that require higher temperatures.
Future Directions
There are several potential future directions for research on Ethyl 3-chloro-5-hydroxybenzoate. One potential direction is to further explore its potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammation. Additionally, further research could be conducted on its potential use as an antioxidant and its ability to inhibit the growth of certain bacteria. Furthermore, research could be conducted to explore its potential use as a preservative and in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for laboratory experiments.
Synthesis Methods
Ethyl 3-chloro-5-hydroxybenzoate can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzoic acid with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium bromide as byproducts. The second step involves the treatment of the this compound with a base, such as sodium hydroxide, to produce this compound.
properties
IUPAC Name |
ethyl 3-chloro-5-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLKUGYGJULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














